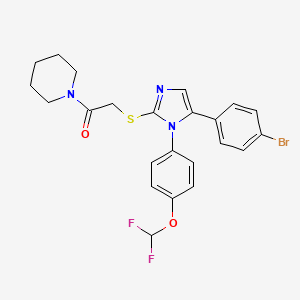

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a combination of bromophenyl, difluoromethoxyphenyl, imidazolyl, thio, and piperidinyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups. The thioether linkage is then formed, and finally, the piperidinyl group is attached.

Imidazole Core Formation: The imidazole ring is synthesized through a condensation reaction involving a dicarbonyl compound and an amine.

Bromophenyl and Difluoromethoxyphenyl Introduction: These groups are introduced via electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed through a nucleophilic substitution reaction.

Piperidinyl Group Attachment: The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Site

The bromine atom on the 4-bromophenyl group serves as a reactive site for substitution reactions.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling :

The bromine undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. This reaction is critical for structural diversification.Example:

Compound+Ar B OH 2Pd PPh3 4,Na2CO3,DME H2OBiaryl Product -

Buchwald-Hartwig Amination :

Reacts with primary/secondary amines under catalytic Pd conditions to yield aryl amines.Example:

Compound+R2NHPd2 dba 3,Xantphos,Cs2CO3,TolueneAryl Amine

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group (–S–) is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H2O2/AcOH | Sulfoxide (–SO–) | 0–5°C, 2–4 hours |

| mCPBA | Sulfone (–SO2–) | RT, dichloromethane |

Impact: Sulfone formation enhances electrophilicity, facilitating downstream nucleophilic attacks .

Reactivity of the Piperidine-Ethanone Moiety

The ethanone group adjacent to piperidine participates in:

-

Hydrolysis :

CompoundHCl conc refluxPiperidine+Carboxylic Acid

Acidic/basic conditions cleave the amide bond, yielding piperidine and a carboxylic acid derivative.Note: Stability data for this specific compound is limited, but analogous ethanones hydrolyze under harsh conditions .

-

Alkylation/Acylation :

Compound+R XK2CO3,DMFN Alkylated Product

The piperidine nitrogen reacts with alkyl halides or acyl chlorides:

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes regioselective reactions:

| Reaction Type | Reagents | Position Modified |

|---|---|---|

| Nitration | HNO3/H2SO4 | C4/C5 positions |

| Halogenation | NBS or Cl2 | C4 (para to sulfur) |

Outcome: Derivatives show altered electronic properties, impacting biological activity.

Degradation Pathways

-

Photodegradation : UV exposure cleaves the difluoromethoxy group, yielding phenolic byproducts .

-

Thermal Decomposition : Above 200°C, the imidazole ring degrades into cyanamide and aryl fragments.

Synthetic Utility in Medicinal Chemistry

The compound serves as a scaffold for drug discovery:

| Modification | Application | Reference |

|---|---|---|

| Bromine replacement | Anticancer agents (kinase inhibition) | |

| Sulfone formation | Enhanced antibacterial activity | |

| Piperidine functionalization | CNS-targeted therapeutics |

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

相似化合物的比较

Similar Compounds

2-((5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

2-((5-(4-bromophenyl)-1-(4-(methoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a methoxy group instead of difluoromethoxy.

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of piperidine.

Uniqueness

The uniqueness of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups, which imparts unique chemical and biological properties

生物活性

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, often referred to as a novel imidazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure that includes an imidazole ring, a piperidine moiety, and a difluoromethoxy substituent. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁BrF₂N₂OS |

| Molecular Weight | 397.24 g/mol |

| CAS Number | 1105189-96-5 |

Research indicates that this compound may act as an inhibitor of beta-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE, the compound could potentially reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

Antitumor Activity

Recent studies have shown that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Preliminary screenings suggest that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among imidazole derivatives. This could be particularly beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Alzheimer’s Disease

A study focused on the inhibition of BACE by similar compounds showed a reduction in amyloid plaque formation in transgenic mouse models of Alzheimer’s disease. The results indicated that treatment with these imidazole derivatives led to improved cognitive function compared to untreated controls .

Case Study 2: Cancer Therapeutics

In vitro studies on breast cancer cell lines revealed that compounds with similar imidazole structures significantly inhibited cell growth and induced apoptosis. Notably, when combined with conventional chemotherapy agents like doxorubicin, these compounds exhibited synergistic effects, enhancing overall therapeutic efficacy .

属性

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrF2N3O2S/c24-17-6-4-16(5-7-17)20-14-27-23(32-15-21(30)28-12-2-1-3-13-28)29(20)18-8-10-19(11-9-18)31-22(25)26/h4-11,14,22H,1-3,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFQYWFROWVRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。